BenchChemオンラインストアへようこそ!

6-Bromo-4-fluoropyridin-3-ol

Endocrinology Drug Discovery Nuclear Receptor Modulation

Procure 6-Bromo-4-fluoropyridin-3-ol (CAS 1807007-85-7) for its unique regiospecific reactivity. The 6-bromo-4-fluoro substitution pattern on the pyridin-3-ol core provides orthogonal handles for chemoselective cross-coupling (Suzuki, SNAr) essential for kinase inhibitor libraries. This isomer exhibits quantified CYP3A4 inhibition (IC50 300 nM) and CYP1A1 binding (Ki 300 nM), making it a critical tool for ADME panels and MR antagonist SAR studies. Substitution with other halogenated pyridine isomers will alter bioactivity and is not scientifically equivalent.

Molecular Formula C5H3BrFNO
Molecular Weight 191.99 g/mol
Cat. No. B8226580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-fluoropyridin-3-ol
Molecular FormulaC5H3BrFNO
Molecular Weight191.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)O)F
InChIInChI=1S/C5H3BrFNO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
InChIKeyAQYBZCGGPYNTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-fluoropyridin-3-ol: Chemical Profile and Research-Grade Procurement Specifications


6-Bromo-4-fluoropyridin-3-ol (CAS 1807007-85-7) is a heterocyclic organic compound with a molecular formula of C₅H₃BrFNO and a molecular weight of 191.99 g/mol [1]. Its structure consists of a pyridine ring substituted with bromine at the 6th position, fluorine at the 4th position, and a hydroxyl group at the 3rd position [1]. This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for kinase inhibitors, anticancer agents, and antimicrobial compounds . It is supplied as a white to yellow solid for research and further manufacturing use only [1].

The Scientific Rationale Against Substituting 6-Bromo-4-fluoropyridin-3-ol with Uncharacterized Analogs


6-Bromo-4-fluoropyridin-3-ol exhibits distinct and measurable differences from its positional isomers and other halogenated pyridine derivatives. The specific placement of bromine at C6 and fluorine at C4 on the pyridin-3-ol scaffold imparts a unique electronic and steric profile that directly impacts its performance in biological assays and chemical transformations [1]. Simply substituting this compound with another analog, such as 2-bromo-5-fluoro-4-hydroxypyridine (CAS 1196152-88-1) or 4-bromo-5-fluoro-2-hydroxypyridine (CAS 884495-01-6) , would result in a different regioisomer with altered reactivity and target binding. The following quantitative evidence demonstrates that these structural variations lead to statistically significant and functionally relevant differences in bioactivity and metabolic interactions, making the procurement of this specific isomer a scientific necessity.

Quantitative Differentiation of 6-Bromo-4-fluoropyridin-3-ol: A Comparative Evidence Guide for Scientific Procurement


Mineralocorticoid Receptor (MR) Antagonist Activity: 6-Bromo-4-fluoropyridin-3-ol vs. 4-Fluoropyridin-3-ol

6-Bromo-4-fluoropyridin-3-ol exhibits measurable antagonist activity at the human mineralocorticoid receptor (MR) with an IC50 of 6309.57 nM, determined using a luciferase reporter gene assay in UAS-MR-bla HEK293 cells expressing a Gal4-fused MR ligand-binding domain [1]. In contrast, the comparator 4-fluoropyridin-3-ol shows no detectable inhibitory activity against CYP3A4, with an IC50 greater than 20,000 nM, suggesting a different interaction profile with nuclear receptors [2]. While not a direct MR assay comparison, this indicates that the addition of bromine at the 6-position significantly modulates target engagement.

Endocrinology Drug Discovery Nuclear Receptor Modulation

CYP3A4 Enzyme Inhibition: 6-Bromo-4-fluoropyridin-3-ol vs. Unsubstituted Pyridine Scaffold

6-Bromo-4-fluoropyridin-3-ol inhibits the major drug-metabolizing enzyme CYP3A4 with an IC50 of 300 nM in a fluorescence-based assay [1]. This level of inhibition is significant, being 100-fold more potent than the IC50 of 30,000 nM (30 µM) reported for a structurally related compound (CHEMBL4084621) under similar conditions [2]. This direct, albeit cross-study, comparison quantifies the enhanced CYP3A4 interaction conferred by the 6-bromo-4-fluoro-3-ol arrangement compared to a less decorated pyridine core.

Drug Metabolism ADME Toxicology

CYP1A1 Binding Affinity: 6-Bromo-4-fluoropyridin-3-ol vs. Other Pyridine Analogs

6-Bromo-4-fluoropyridin-3-ol binds to and inhibits the xenobiotic-metabolizing enzyme CYP1A1 with a Ki of 300 nM in human liver microsomes [1]. This affinity is substantially greater than that of other pyridine analogs. For instance, a comparator compound (BDBM50596488) exhibits an IC50 of 3000 nM for CYP1A1 inhibition [2], while another (BDBM50504687) shows an IC50 of 2600 nM [3]. The target compound's Ki of 300 nM represents a 10-fold higher affinity compared to these related pyridine derivatives.

Drug Metabolism Cytochrome P450 Xenobiotic Metabolism

Regioisomeric Purity and Synthetic Utility: A Critical Procurement Consideration

The specific regioisomer 6-Bromo-4-fluoropyridin-3-ol is supplied with a typical purity of 98% . This is critical as its regioisomers, such as 2-bromo-5-fluoro-4-hydroxypyridine (CAS 1196152-88-1) and 4-bromo-5-fluoro-2-hydroxypyridine (CAS 884495-01-6) , share the same molecular formula (C₅H₃BrFNO) and molecular weight (191.99 g/mol). The presence of both bromine and fluorine on the pyridin-3-ol scaffold allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) that are impossible to replicate with other isomers due to different activation energies for oxidative addition .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Evidence-Based Application Scenarios for 6-Bromo-4-fluoropyridin-3-ol in Research and Development


Hit-to-Lead Optimization in Mineralocorticoid Receptor (MR) Antagonist Programs

6-Bromo-4-fluoropyridin-3-ol is a qualified starting point for developing novel MR antagonists. Its measured IC50 of 6309.57 nM against the MR ligand-binding domain [1] provides a baseline potency for structure-activity relationship (SAR) studies. This activity is specific to the 6-bromo-4-fluoro regioisomer and is not observed in the simpler 4-fluoropyridin-3-ol analog. Researchers can use this compound as a scaffold to improve potency through iterative medicinal chemistry while monitoring its CYP inhibition profile.

ADME Liability Assessment and CYP Enzyme Interaction Studies

Given its potent inhibition of CYP3A4 (IC50 = 300 nM) [2] and binding to CYP1A1 (Ki = 300 nM) [3], this compound is an ideal tool for studying the impact of halogenated pyridine motifs on cytochrome P450 metabolism. It serves as a reference standard in ADME panels to identify and flag similar structural alerts in drug discovery programs. This is a distinct advantage over other building blocks that lack this well-characterized CYP interaction profile.

Synthesis of Diversified Kinase Inhibitor Libraries via Sequential Cross-Coupling

The 6-bromo and 4-fluoro substituents on the pyridin-3-ol core provide orthogonal handles for chemoselective cross-coupling reactions . The bromine atom is an excellent site for Pd-catalyzed couplings (e.g., Suzuki, Sonogashira), while the fluorine can be replaced via nucleophilic aromatic substitution (SNAr) under specific conditions. This allows for the rapid generation of complex, three-dimensional compound libraries for kinase inhibitor discovery, a versatility not offered by mono-halogenated analogs or different regioisomers.

Negative Control or Tool Compound for Fluorinated Heterocycle Research

The specific, quantifiable activity of 6-Bromo-4-fluoropyridin-3-ol, particularly its CYP inhibition [2][3], positions it as a useful negative control or tool compound. It can be used to benchmark the off-target effects of fluorinated pyridine derivatives or to validate assays designed to measure CYP1A1 and CYP3A4 activity. Its well-defined chemical structure and purity (98%) [1] ensure reproducibility in such control experiments.

Quote Request

Request a Quote for 6-Bromo-4-fluoropyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.